Terameprocol
Overview
Description
tetra-O-methyl nordihydroguaiaretic acid is a natural product found in Schisandra propinqua and Schisandra rubriflora with data available.
Mechanism of Action
Target of Action
Terameprocol, also known as Tmndga or FW 358.2, primarily targets Survivin and Cyclin-dependent kinase 1 (CDK1) . These proteins play crucial roles in cell division and apoptosis prevention .
Mode of Action
This compound selectively inhibits Specificity Protein 1 (Sp1)-regulated proteins , including CDK1, Survivin, and VEGF . This interaction results in the potential inhibition of the cell cycle, triggering apoptosis, and decreasing angiogenesis .
Biochemical Pathways
This compound affects the PI3K/AKT/mTOR pathway , which is commonly associated with oncogenic PIK3CA mutations . The compound’s action on this pathway results in the downregulation of Insulin-like Growth Factor Binding Protein 2 (IGFBP2) , a key anti-apoptotic regulator .
Result of Action
This compound’s action results in the suppression of cell growth and induction of apoptosis . In clinical studies, it has shown potential antiproliferative effects against endometrial cancer cells and has been investigated for the treatment of brain and central nervous system tumors .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of PIK3CA and IGFBP2 aberrations may warrant further clinical studies of this drug combination in patients with endometrial cancer . Additionally, the compound’s action can be affected by the hypoxic environment of tumor cells .
Properties
IUPAC Name |
4-[4-(3,4-dimethoxyphenyl)-2,3-dimethylbutyl]-1,2-dimethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O4/c1-15(11-17-7-9-19(23-3)21(13-17)25-5)16(2)12-18-8-10-20(24-4)22(14-18)26-6/h7-10,13-16H,11-12H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQFDHFZSMXRLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)OC)C(C)CC2=CC(=C(C=C2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10972502 | |
Record name | 1,1'-(2,3-Dimethylbutane-1,4-diyl)bis(3,4-dimethoxybenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10972502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5701-82-6 | |
Record name | Tetra-O-methyl nordihydroguaiaretic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5701-82-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetramethoxynordihydroguaiaretic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005701826 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethyldihydroguaiaretic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136955 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1'-(2,3-Dimethylbutane-1,4-diyl)bis(3,4-dimethoxybenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10972502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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